N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to an ethyl chain terminating in a 5-acetylthiophene moiety.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9(19)14-5-3-11(21-14)6-7-16-15(20)10-2-4-12-13(8-10)18-22-17-12/h2-5,8H,6-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJFVNLCUGUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole core can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield corresponding amines.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole/Thiophene Moiety
Compound 1 : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Molecular Formula : C₁₉H₁₇N₅OS₂
- Molecular Weight : 395.5
- Key Features: Incorporates a cyclopropyl group and thiophene-substituted pyrazole.
Compound 2 : N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Molecular Formula : C₁₆H₁₄F₃N₅OS
- Molecular Weight : 381.4
- Key Features : Trifluoromethyl (CF₃) substitution introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins .
Comparison :
- Steric Effects : Compound 1’s cyclopropyl-thiophene group provides bulk, while Compound 2’s CF₃ group offers electronic modulation.
- Bioactivity: CF₃ groups are known to improve pharmacokinetic properties (e.g., half-life), suggesting Compound 2 may exhibit superior in vivo stability compared to Compound 1 .
Modifications to the Core Heterocycle
Compound 3 : EG00229 [(S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid]
- Key Features: Features a sulfonamide group instead of carboxamide.
- Bioactivity : EG00229 is a Neuropilin-1 (NRP1) antagonist, highlighting the therapeutic relevance of benzo[c][1,2,5]thiadiazole derivatives in angiogenesis inhibition .
Comparison :
- Functional Groups : The target compound’s carboxamide may engage in stronger hydrogen bonding compared to EG00229’s sulfonamide, affecting target selectivity.
- Therapeutic Potential: Both compounds target protein-protein interactions, but structural differences suggest divergent biological pathways.
Thiadiazole Derivatives with Anticancer Activity
Compound 4 : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide
- Bioactivity : IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells .
- Key Features : A thiazole-thiadiazole hybrid with a hydrazinecarbothioamide side chain, enabling metal chelation and enzyme inhibition .
Comparison :
- Structural Similarities : Both compounds feature carboxamide-linked heterocycles, but the target compound’s acetylthiophene may enhance electron-deficient character, improving DNA intercalation or kinase inhibition.
- Activity Gap : Compound 4’s low IC₅₀ suggests potent anticancer activity; the target compound’s efficacy remains to be validated experimentally.
Sulfonamide vs. Carboxamide Derivatives
Compound 5 : N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Molecular Formula : C₁₄H₁₃N₃O₃S₃
- Molecular Weight : 367.5
Comparison :
- Solubility : Sulfonamides generally exhibit higher aqueous solubility at physiological pH, which may improve bioavailability.
- Target Binding : Carboxamides offer dual hydrogen-bonding capacity (NH and CO), whereas sulfonamides provide stronger electron withdrawal.
Structure-Activity Relationship (SAR) Insights
- Electron-Deficient Cores : The benzo[c][1,2,5]thiadiazole and acetylthiophene moieties enhance π-π stacking with aromatic residues in target proteins.
- Substituent Effects :
- Linker Flexibility : The ethyl chain balances rigidity and flexibility, optimizing binding pocket accommodation.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. The compound features a thiophene ring fused with a benzo[c][1,2,5]thiadiazole moiety and contains a carboxamide functional group which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S₂ |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 2034570-15-3 |
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies such as:
- Condensation Reactions : Involving the reaction of substituted thiophenes with appropriate amines.
- Acylation Processes : Utilizing acylating agents to introduce the carboxamide group.
- Cyclization Techniques : To form the fused ring structures typical of thiophene derivatives.
Careful control of reaction conditions is essential to optimize yield and selectivity during synthesis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of thiophene can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
Thiophene derivatives have also shown promising antimicrobial properties. In vitro studies suggest that this compound exhibits activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential use in treating inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their anticancer effects. The results indicated that compounds with similar structures to this compound significantly reduced cell viability in breast cancer cell lines (MCF-7).
- Antimicrobial Testing : In another investigation reported in Antibiotics, the compound was tested against various pathogens including E. coli and Staphylococcus aureus. Results showed that it had effective minimum inhibitory concentrations (MICs), indicating its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are reported for preparing benzo[c][1,2,5]thiadiazole carboxamide derivatives?
The synthesis of structurally related thiadiazole-carboxamide derivatives typically involves multi-step reactions. For example:
- Step 1 : Condensation of isothiocyanato intermediates (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives in acetonitrile under reflux .
- Step 2 : Cyclization using iodine and triethylamine in DMF to form the thiadiazole core, with sulfur elimination as a byproduct .
- Step 3 : Functionalization of the thiophene moiety via acetylation or alkylation (e.g., 5-acetylthiophen-2-yl ethyl groups) using anhydrous potassium carbonate in dry acetone .
Key Tip : Optimize reaction time and temperature to minimize side products, as rapid cyclization (1–3 minutes) is critical for yield .
Basic: How are thiadiazole derivatives characterized to confirm structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are standard for verifying substituent positions and carboxamide linkages. For example, resonance signals near δ 7.5–8.5 ppm (aromatic protons) and δ 170–180 ppm (carbonyl carbons) are diagnostic .
- X-ray Diffraction : Used to resolve ambiguities in complex structures, such as confirming the planar geometry of the benzo[c][1,2,5]thiadiazole core .
- HPLC and Mass Spectrometry : Ensure purity (>95%) and validate molecular weight (e.g., [M+H]+ peaks) .
Basic: What in vitro assays are used to screen biological activity for thiadiazole-carboxamides?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia) to measure IC50 values .
- Antioxidant Activity : DPPH radical scavenging assays to evaluate redox-modulating potential .
Note : pH-dependent activity is observed in some thiadiazoles; adjust assay buffers accordingly .
Advanced: How can synthetic yields be improved for cyclization steps in thiadiazole formation?
- Catalyst Optimization : Replace iodine with milder oxidizing agents (e.g., H2O2) to reduce sulfur byproduct formation .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance cyclization efficiency .
- Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) to prevent decomposition of acetylthiophene moieties .
Advanced: How to resolve contradictions in biological activity data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance anticancer activity, while acetylthiophene groups may reduce solubility, affecting bioavailability .
- Assay Variability : Standardize cell lines and incubation times. For example, discrepancies in IC50 values for leukemia cells may arise from differences in passage number or serum concentrations .
Advanced: What computational methods support the design of thiadiazole-based inhibitors?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Src/Abl kinases). Key residues (e.g., Lys295 in Abl1) form hydrogen bonds with the carboxamide group .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with cytotoxicity data to predict novel analogs .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., acetylthiophene ethyl chain) .
Advanced: How to validate target engagement in cellular assays?
- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., CrkL for Abl kinase inhibition) .
- Fluorescence Probes : Use thiadiazole-conjugated dyes (e.g., NBD-TPEA) to track intracellular localization via confocal microscopy .
- Kinase Profiling : Perform kinase inhibition panels (e.g., Eurofins DiscoverX) to assess selectivity against off-target kinases .
Advanced: What strategies mitigate metabolic instability of thiadiazole-carboxamides?
- Prodrug Design : Mask the carboxamide with ester groups (e.g., ethyl esters) to enhance oral bioavailability .
- PEGylation : Conjugate polyethylene glycol (PEG) to the acetylthiophene moiety to prolong half-life .
- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
